

Confirming the structure of 2-Acetamido-5-bromoisonicotinic acid through analytical techniques.

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Compound of Interest

Compound Name: 2-Acetamido-5-bromoisonicotinic acid

Cat. No.: B057784

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A Comparative Guide to the Structural Confirmation of 2-Acetamido-5-bromoisonicotinic acid

This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of **2-Acetamido-5-bromoisonicotinic acid**. It is intended for researchers, scientists, and professionals in drug development who require a robust framework for compound characterization. Detailed experimental protocols, comparative data, and workflow visualizations are presented to objectively assess the utility of each method.

Physicochemical Properties

A summary of the known physicochemical properties of **2-Acetamido-5-bromoisonicotinic acid** is essential for its handling and analysis.

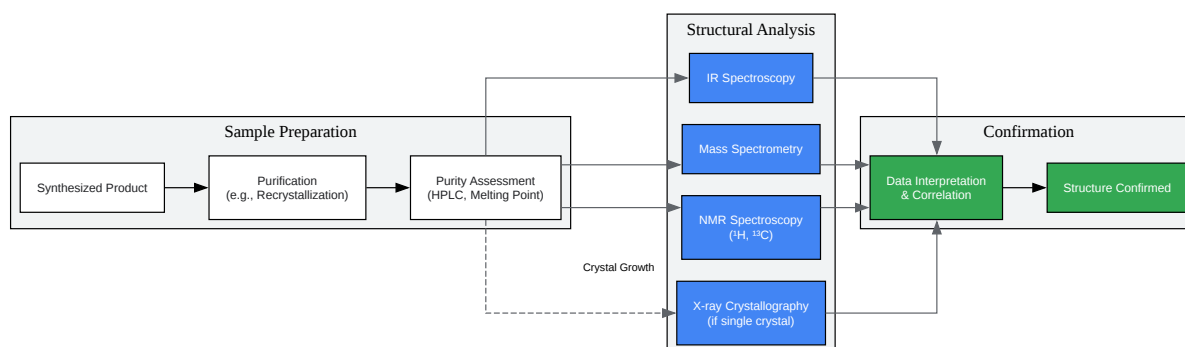
Property	Value	Reference
CAS Number	871269-03-3	[1][2]
Molecular Formula	C ₈ H ₇ BrN ₂ O ₃	[1][2]
Molecular Weight	259.06 g/mol	[1][2]
Melting Point	258-262 °C	[1][2]
Boiling Point	569.9 °C at 760 mmHg	[1][2]
Density	1.793 g/cm ³	[1][2]
Appearance	Typically a powder or crystalline solid	[1]

Analytical Techniques for Structural Confirmation

The unambiguous determination of a molecule's structure requires the synergistic use of multiple analytical techniques. Each method provides unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.[3][4]

Experimental Workflow Overview

The general workflow for confirming the structure of a synthesized compound like **2-Acetamido-5-bromoisonicotinic acid** involves initial purification and purity assessment, followed by a suite of spectroscopic and crystallographic analyses.



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Caption: General experimental workflow for the structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR experiments reveal the chemical environment, connectivity, and number of different types of protons and carbons.[3]

Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **2-Acetamido-5-bromoisonicotinic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and identify chemical shifts (δ) and coupling constants (J).

Expected Spectral Data (Predicted)

Technique	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~13.0 - 14.0	broad singlet	1H	Carboxylic acid (-COOH)
	~9.5 - 10.5	singlet	1H	Amide (-NH)
	~8.7	singlet	1H	Aromatic H-6
	~8.4	singlet	1H	Aromatic H-3
	~2.1	singlet	3H	Acetyl methyl (-CH ₃)
^{13}C NMR	~169	-	-	Amide Carbonyl (C=O)
	~165	-	-	Carboxylic Acid Carbonyl (C=O)
	~152	-	-	Aromatic C-2 (attached to NH)
	~150	-	-	Aromatic C-6
	~145	-	-	Aromatic C-4 (attached to COOH)
	~125	-	-	Aromatic C-3
	~118	-	-	Aromatic C-5 (attached to Br)
	~24	-	-	Acetyl methyl (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol

- **Sample Preparation:** Prepare a sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- **Analysis:** Identify characteristic absorption bands corresponding to specific functional groups.[6]

Expected Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch of carboxylic acid
~3200	Medium	N-H stretch of amide
~3100 - 3000	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (methyl)
~1710	Strong	C=O stretch of carboxylic acid
~1680	Strong	C=O stretch of amide (Amide I band)
~1600, ~1475	Medium-Weak	Aromatic C=C ring stretches
~1550	Medium	N-H bend of amide (Amide II band)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula

with high precision.[\[3\]](#)

Experimental Protocol

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- **Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion $[M+H]^+$ or $[M-H]^-$. Observe the isotopic pattern.

Expected Spectral Data

Technique	Expected m/z	Information Provided
HRMS (ESI+)	258.9718 $[M+H]^+$	Confirms molecular formula $C_8H_8BrN_2O_3^+$
Low-Res MS	~259 and ~261	The presence of two peaks of nearly equal intensity (M and $M+2$) is a characteristic signature of a compound containing one bromine atom. [7]

Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous three-dimensional structure of a molecule, including bond lengths and angles, by analyzing the diffraction pattern of X-rays passing through a single crystal.[\[8\]](#)[\[9\]](#)

Experimental Protocol

- **Crystal Growth:** Grow a single crystal of high quality, suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

- Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (often cryogenic).[\[10\]](#)
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.[\[11\]](#)

Expected Data

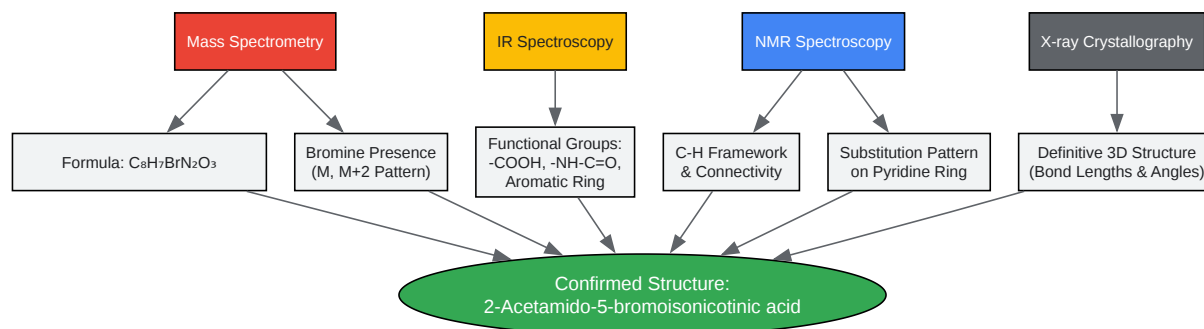
Parameter	Information Provided
Space Group & Unit Cell Dimensions	Describes the crystal lattice and packing.
Atomic Coordinates	Provides the precise 3D position of every non-hydrogen atom.
Bond Lengths & Angles	Confirms the connectivity and geometry of the entire molecule.
Intermolecular Interactions	Reveals hydrogen bonding and other interactions in the crystal lattice.

Comparison of Analytical Techniques

Technique	Information Provided	Strengths	Limitations
NMR	Carbon-hydrogen framework, connectivity, stereochemistry.	Provides the most detailed structural information in solution.	Requires a relatively pure sample; can be complex to interpret.
IR	Presence of functional groups.	Fast, simple, and requires a small amount of sample.	Provides limited information on the overall molecular skeleton.
MS	Molecular weight and molecular formula.	Extremely sensitive, confirms elemental composition.	Does not provide information on connectivity or stereochemistry.
X-ray	Absolute 3D structure in the solid state.	Unambiguous and definitive structural determination. [8]	Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.

Logical Relationship of Analytical Data

The data from each analytical technique provides a piece of the puzzle. The combination of these pieces allows for the complete and confident confirmation of the target structure.



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Caption: Logical flow of information from different analytical techniques to confirm the final structure.

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